molecular formula C24H22BrClN2O3 B5136744 ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate

ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate

Numéro de catalogue: B5136744
Poids moléculaire: 501.8 g/mol
Clé InChI: MEMHFFANGJQLLE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. This enzyme is involved in the signaling pathway of various cytokines, which play a crucial role in the immune system. The inhibition of TYK2 by BMS-986165 has shown promising results in the treatment of autoimmune diseases such as psoriasis and inflammatory bowel disease.

Mécanisme D'action

Ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate targets the TYK2 enzyme, which is involved in the signaling pathway of various cytokines such as IL-12, IL-23, and type I interferons. By inhibiting TYK2, this compound blocks the downstream signaling of these cytokines, leading to a reduction in inflammation. The drug has also been shown to selectively target TYK2 over other kinases, which reduces the risk of off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-17 and IL-23 in preclinical studies. The drug also reduces the infiltration of immune cells into inflamed tissues, leading to a reduction in tissue damage. In clinical trials, this compound has been shown to improve the symptoms of psoriasis and reduce the severity of inflammatory bowel disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate is its selectivity for TYK2 over other kinases, which reduces the risk of off-target effects. The drug has also shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases. However, one limitation of this compound is its potential for drug-drug interactions, as it is metabolized by the CYP3A4 enzyme. This may limit its use in combination with other drugs that are metabolized by the same enzyme.

Orientations Futures

There are several future directions for the study of ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate. One potential area of research is the development of combination therapies that target multiple cytokines involved in the pathogenesis of autoimmune diseases. Another area of research is the study of the long-term safety and efficacy of this compound in clinical trials. Finally, the development of more selective TYK2 inhibitors may lead to the development of drugs with improved efficacy and safety profiles.

Méthodes De Synthèse

The synthesis of ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate involves several steps, starting with the reaction of 5-bromo-2-nitrobenzoic acid with 4-chloroaniline to form 5-bromo-2-(4-chloroanilino)benzoic acid. This compound is then reacted with benzyl bromide to form 5-bromo-2-[N-(benzyloxycarbonyl)-4-chloroanilino]benzoic acid. The next step involves the reaction of this compound with glycine ethyl ester hydrochloride to form this compound.

Applications De Recherche Scientifique

Ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. In a phase 2 clinical trial, this compound was shown to significantly improve the symptoms of psoriasis compared to placebo. The drug also showed promising results in the treatment of inflammatory bowel disease in preclinical studies. This compound has also been studied for its potential use in the treatment of other autoimmune diseases such as lupus and rheumatoid arthritis.

Propriétés

IUPAC Name

ethyl 2-[[[5-bromo-2-[(4-chlorobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrClN2O3/c1-2-31-22(29)15-27-23(16-6-4-3-5-7-16)20-14-18(25)10-13-21(20)28-24(30)17-8-11-19(26)12-9-17/h3-14,23,27H,2,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMHFFANGJQLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.